Somantadine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Somantadine is an adamantane derivative known for its antiviral properties. It was synthesized by Pennwalt and has been undergoing tests for the treatment of herpes virus for nearly five years . This compound has shown potent antimicrobial and antifungal activity .
Preparation Methods
The synthesis of somantadine involves the reaction of 1-adamantylamine with various reagents. One method includes the reaction of 1-adamantylamine with 4-(chlorosulfonyl)benzoic acid to produce a hapten, which is then coupled with bovine serum albumin to produce immunogens
Chemical Reactions Analysis
Scientific Research Applications
Somantadine has a wide range of scientific research applications:
Chemistry: Used in the synthesis of various derivatives for research purposes.
Biology: Studied for its antiviral properties, particularly against herpes virus.
Medicine: Investigated for its potential use in treating viral infections and as an antimicrobial agent.
Industry: Used in the development of sensitive immunoassays for detecting antiviral drugs in food samples.
Mechanism of Action
The mechanism of action of somantadine involves its interaction with viral proteins, inhibiting their function. It is believed to interfere with the viral replication process, although the exact molecular targets and pathways are not fully understood . This compound also exhibits NMDA receptor antagonistic effects, which may contribute to its antiviral properties .
Comparison with Similar Compounds
Somantadine is similar to other adamantane derivatives such as amantadine and rimantadine. These compounds share structural similarities and exhibit antiviral properties. this compound has shown unique antimicrobial and antifungal activities that distinguish it from its counterparts . Other similar compounds include 1-(1-adamantyl)ethylamine and 2-methyl-2-adamantanol .
Conclusion
This compound is a versatile compound with significant potential in antiviral and antimicrobial research. Its unique properties and diverse applications make it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
1-(1-adamantyl)-2-methylpropan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N/c1-13(2,15)9-14-6-10-3-11(7-14)5-12(4-10)8-14/h10-12H,3-9,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKXRDQRMTVCEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC12CC3CC(C1)CC(C3)C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101000612 |
Source
|
Record name | 1-(Adamantan-1-yl)-2-methylpropan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101000612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79594-24-4 |
Source
|
Record name | Somantadine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079594244 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(Adamantan-1-yl)-2-methylpropan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101000612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SOMANTADINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02WMX1FS9Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.